5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide
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Overview
Description
5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of fluorine atoms to the cyclobutyl ring.
Amidation: The formation of the amide bond between the benzene ring and the cyclobutyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the amide bond under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide
- 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
Uniqueness
5-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide is unique due to its specific combination of bromine, fluorine, and cyclobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-6-1-2-9(13)8(3-6)10(17)16-7-4-11(14,15)5-7/h1-3,7H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUVRWVCMUZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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